2-Chlorophenyl 5-bromo-2-furoate
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Overview
Description
2-Chlorophenyl 5-bromo-2-furoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chlorophenyl group and a bromofuran group attached to a carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorophenyl 5-bromo-2-furoate typically involves the esterification of 2-chlorophenol with 5-bromofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl 5-bromo-2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted furan derivatives.
Oxidation: Formation of furan-2,5-dicarboxylic acid.
Reduction: Formation of 2-chlorophenyl 5-bromofuran-2-carbinol.
Scientific Research Applications
2-Chlorophenyl 5-bromo-2-furoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chlorophenyl 5-bromo-2-furoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chlorophenyl 5-bromofuran-2-carboxamide: Similar structure but with an amide group instead of an ester.
2-Chlorophenyl 5-bromofuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-Chlorophenyl 5-bromofuran-2-carbinol: Similar structure but with an alcohol group instead of an ester.
Uniqueness
2-Chlorophenyl 5-bromo-2-furoate is unique due to its ester functional group, which imparts distinct chemical reactivity and properties. The presence of both chlorophenyl and bromofuran moieties also contributes to its versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C11H6BrClO3 |
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Molecular Weight |
301.52 g/mol |
IUPAC Name |
(2-chlorophenyl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C11H6BrClO3/c12-10-6-5-9(15-10)11(14)16-8-4-2-1-3-7(8)13/h1-6H |
InChI Key |
VTDGHSKGCDXNHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC=C(O2)Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)C2=CC=C(O2)Br)Cl |
Origin of Product |
United States |
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